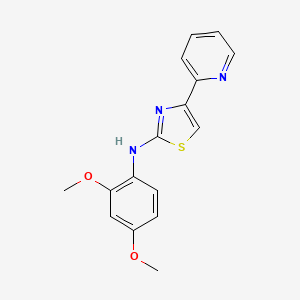
tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been reported using various methods, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives include formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .Orientations Futures
Indole derivatives have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds . Future research may focus on the development of novel methods of synthesis and the investigation of their potential applications in the treatment of various disorders .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate involves the introduction of a fluoro and iodo group onto an indole ring, followed by esterification with tert-butyl and carboxylic acid groups.", "Starting Materials": [ "4-nitroindole", "tert-butyl 4-fluoro-3-iodobenzoate", "sodium hydride", "diisopropylamine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "tert-butyl bromoacetate", "thionyl chloride", "potassium carbonate", "methanol", "acetic acid", "sodium iodide", "sodium azide", "sodium borohydride", "hydrogen peroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "4-nitroindole is reacted with tert-butyl 4-fluoro-3-iodobenzoate, sodium hydride, and diisopropylamine in ethyl acetate to form tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate.", "The nitro group is reduced using hydrogen gas and palladium on carbon catalyst in methanol to form tert-butyl 4-fluoro-3-amino-1H-indole-1-carboxylate.", "The amino group is protected with tert-butyl bromoacetate and triethylamine in ethyl acetate to form tert-butyl 4-fluoro-3-(tert-butoxycarbonylamino)-1H-indole-1-carboxylate.", "The carboxylic acid group is converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "The acid chloride is reacted with sodium azide in DMF to form the corresponding azide.", "The azide is reduced using sodium borohydride in methanol to form the corresponding amine.", "The amine is reacted with iodine and potassium carbonate in DMF to form the corresponding iodide.", "The iodide is reacted with hydrogen peroxide and acetic acid in acetonitrile to form the corresponding iodo intermediate.", "The iodo intermediate is reacted with tert-butyl bromoacetate and triethylamine in ethyl acetate to form tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate." ] } | |
Numéro CAS |
2408965-77-3 |
Nom du produit |
tert-butyl 4-fluoro-3-iodo-1H-indole-1-carboxylate |
Formule moléculaire |
C13H13FINO2 |
Poids moléculaire |
361.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



